molecular formula C20H18N4O2 B11954720 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline CAS No. 200394-31-6

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline

Cat. No.: B11954720
CAS No.: 200394-31-6
M. Wt: 346.4 g/mol
InChI Key: AZYYORKCMWPVMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline typically involves the azo coupling reaction between 1-methyl-1,2,3,4-tetrahydrobenzo(H)quinoline and 4-nitroaniline. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline is not well-documented. compounds with similar structures often interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitrophenylazo group can participate in electron transfer processes, potentially affecting cellular redox states and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-(4-aminophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline: A reduced form of the original compound with an amino group instead of a nitro group.

    1-Methyl-6-(4-chlorophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline: A halogenated derivative with a chlorine atom.

Uniqueness

1-Methyl-6-(4-nitrophenylazo)-1,2,3,4-tetrahydrobenzo(H)quinoline is unique due to its specific combination of a nitrophenylazo group and a tetrahydrobenzo(H)quinoline core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

200394-31-6

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-benzo[h]quinolin-6-yl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C20H18N4O2/c1-23-12-4-5-14-13-19(17-6-2-3-7-18(17)20(14)23)22-21-15-8-10-16(11-9-15)24(25)26/h2-3,6-11,13H,4-5,12H2,1H3

InChI Key

AZYYORKCMWPVMN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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